3-hydroxy-1-(2-hydroxyethyl)-4-[(4-methylphenyl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrol-2-one core, followed by the introduction of the hydroxyethyl, hydroxy, and benzoyl groups under controlled conditions. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-(2-hydroxyethyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 3-hydroxy-1-(2-hydroxyethyl)-4-(4-chlorobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
3-hydroxy-1-(2-hydroxyethyl)-4-(4-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the 4-methylbenzoyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H19NO4/c1-13-7-9-15(10-8-13)18(23)16-17(14-5-3-2-4-6-14)21(11-12-22)20(25)19(16)24/h2-10,17,22-23H,11-12H2,1H3/b18-16- |
InChI Key |
AGZUQZWMDCHGJD-VLGSPTGOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCO)C3=CC=CC=C3)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCO)C3=CC=CC=C3)O |
Origin of Product |
United States |
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